S1PR1-MO-1

Description

Overview of Sphingosine-1-Phosphate (S1P) and the S1P Receptor Family

Sphingosine-1-phosphate (S1P) is a biologically active lipid mediator derived from sphingolipids, a class of lipids integral to cell membranes. wikipedia.orglipidmaps.orgguidetopharmacology.orgahajournals.org It is synthesized through the phosphorylation of sphingosine, a process catalyzed primarily by two sphingosine kinases, SPHK1 and SPHK2. wikipedia.orgguidetopharmacology.orglimes-institut-bonn.de While initially considered an intracellular second messenger, S1P is now recognized predominantly for its role as an extracellular signaling molecule. wikipedia.orglipidmaps.orgahajournals.orgnih.gov

S1P exerts its diverse effects by binding to a family of five specific G protein-coupled receptors (GPCRs) located on the cell surface, designated S1PR1, S1PR2, S1PR3, S1PR4, and S1PR5. wikipedia.orgnih.govfrontiersin.orgnih.govchildrenshospital.orgbiomolther.orgoup.commednexus.org These receptors are also known as endothelial differentiation genes (EDG) receptors. ahajournals.orgnih.gov S1PR1 was the first member of this family to be identified. nih.gov The expression patterns of these receptors vary across tissues and cell types; S1PR1, S1PR2, and S1PR3 are broadly expressed, whereas S1PR4 and S1PR5 exhibit more restricted distribution. nih.gov

Activation of S1P receptors triggers various intracellular signaling pathways through coupling with different G proteins, including Gi, Gq, and G12/13. oup.comoup.com Notably, S1PR1 uniquely couples exclusively to the Gi protein. oup.comoup.com This signaling cascade regulates a wide array of cellular processes, such as cell proliferation, migration, angiogenesis, immune responses, and vascular stability. wikipedia.orglipidmaps.orgnih.govfrontiersin.orgbiomolther.orgmednexus.orgoup.com The concentration of S1P is significantly higher in blood and lymph compared to tissues, establishing an S1P gradient that plays a crucial role in guiding immune cell trafficking. wikipedia.orgnih.gov

Significance of S1PR1 as a Pharmacological Target in Preclinical Studies

Dysregulation of S1P signaling has been implicated in the pathogenesis of numerous diseases, including autoimmune disorders, inflammatory conditions, various cancers, and cardiovascular diseases. lipidmaps.orgnih.govfrontiersin.orgbiomolther.orgnih.gov Consequently, targeting the S1P signaling pathway, particularly S1PR1, has emerged as a significant area of investigation for potential therapeutic interventions in preclinical research. frontiersin.orgbiomolther.orgnih.govfrontiersin.org

S1PR1 is a key regulator of immune cell trafficking, essential for the egress of lymphocytes from lymphoid organs into the circulation. wikipedia.orgnih.govmednexus.orgpatsnap.commdpi.comnih.govwikipedia.org Modulation of S1PR1 activity can lead to the sequestration of lymphocytes within lymphoid tissues, thereby reducing their presence in the peripheral blood and limiting their contribution to inflammatory responses. patsnap.commdpi.comnih.govwikipedia.org This mechanism is of particular interest in preclinical studies of autoimmune diseases such as Multiple Sclerosis (MS). limes-institut-bonn.denih.govfrontiersin.orgpatsnap.commdpi.comnih.govwikipedia.org

Beyond MS, preclinical research is exploring the potential of S1PR1 modulation in treating other autoimmune and inflammatory conditions, including inflammatory bowel disease, rheumatoid arthritis, psoriasis, systemic lupus erythematosus, and systemic sclerosis. nih.govpatsnap.comnih.gov S1PR1 is also expressed within the cardiovascular system, where it contributes to maintaining vascular integrity, endothelial barrier function, and angiogenesis. ahajournals.orgnih.govchildrenshospital.orgoup.compatsnap.com Preclinical investigations are ongoing to understand and potentially leverage S1PR1 modulation in the context of cardiovascular diseases. ahajournals.orgpatsnap.com Furthermore, S1PR1 is involved in neuroinflammatory processes and regulates various functions within the central nervous system, positioning it as a potential target for neurological disorders. frontiersin.orgmdpi.com The involvement of S1P signaling in cell proliferation and survival also makes S1PR1 modulators subjects of investigation in oncology research. limes-institut-bonn.depatsnap.com

Role of S1PR1 Modulators in Biomedical Research

S1PR modulators, encompassing both agonists and antagonists, serve as valuable tools in biomedical research to dissect and understand the complexities of S1P signaling pathways. limes-institut-bonn.defrontiersin.orgbiomolther.orgwikipedia.org These compounds are utilized to either activate or inhibit specific S1PR signaling cascades. frontiersin.org

In preclinical studies, S1PR modulators are instrumental in elucidating the distinct roles of individual S1PR subtypes in various biological processes and disease models. limes-institut-bonn.denih.govbiomolther.orgnih.govnih.gov For instance, S1PR1 modulators are employed in animal models of autoimmune diseases to study their effects on lymphocyte trafficking and inflammation. limes-institut-bonn.demdpi.comnih.gov Modulators are also used to investigate the role of S1PR1 in vascular development, homeostasis, and disease states. childrenshospital.org

The development of selective S1PR modulators is a key focus in research to minimize off-target effects and enable the study of specific receptor subtype functions with greater precision. limes-institut-bonn.debiomolther.orgfrontiersin.orgpatsnap.com Research efforts extend to exploring the potential therapeutic applications of S1PR modulators beyond their established uses, including in neurodegenerative disorders, oncology, and infectious diseases. limes-institut-bonn.defrontiersin.orgpatsnap.compatsnap.comnih.gov Experimental approaches such as studies using knockout mice and in vitro assays, including ligand binding and downstream signaling analysis, are employed to clarify the mechanisms by which S1PR1 modulators exert their effects. childrenshospital.orgoup.com

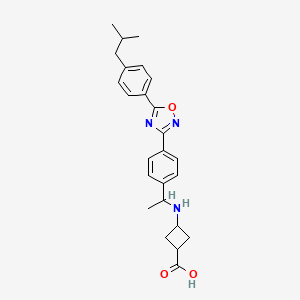

The compound S1PR1-MO-1 is described as a modulator of the sphingosine-1-phosphate receptor and is utilized in research concerning hyperproliferative and inflammatory diseases. glpbio.comtargetmol.cnmedchemexpress.cnmedchemexpress.comxcessbio.comglpbio.cnhoelzel-biotech.com One reported application of this compound is as a morpholino designed to inhibit the translation of the s1pr1 mRNA, specifically demonstrated in zebrafish studies. This mechanism, distinct from that of small molecule agonists or antagonists, highlights its use as a research tool to achieve knockdown of S1PR1 expression. Research using this compound in morphant studies has contributed to understanding S1PR1's complex role in angiogenesis, revealing a dual function in promoting endothelial cell migration while stabilizing vessels.

Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1149727-61-6 | medchemexpress.comxcessbio.com |

| Molecular Formula | C25H29N3O3 | xcessbio.comuni.lu |

| Molecular Weight | 419.525 | xcessbio.com |

| Chemical Name | 3-[1-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]ethylamino]cyclobutane-1-carboxylic acid | xcessbio.comuni.lu |

| PubChem CID | 42610386 | uni.lu |

| Description | Modulator of sphingosine-1-phosphate receptor, used for research of hyperproliferative, inflammatory diseases. | glpbio.comtargetmol.cnmedchemexpress.cnmedchemexpress.comxcessbio.comglpbio.cnhoelzel-biotech.com |

| Research Use Example | Inhibits s1pr1 mRNA translation in zebrafish studies (Morpholino). |

Propriétés

Numéro CAS |

1149727-90-1 |

|---|---|

Formule moléculaire |

C25H29N3O3 |

Poids moléculaire |

419.525 |

Nom IUPAC |

3-[1-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]ethylamino]cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C25H29N3O3/c1-15(2)12-17-4-6-20(7-5-17)24-27-23(28-31-24)19-10-8-18(9-11-19)16(3)26-22-13-21(14-22)25(29)30/h4-11,15-16,21-22,26H,12-14H2,1-3H3,(H,29,30) |

Clé InChI |

JRZJZOSWCNBQFS-KPHZKDQSSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(C)NC4CC(C4)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PF-462991; PF462991; PF 462991; PF-991; PF991; PF 991. |

Origine du produit |

United States |

S1pr1-mo-1: Classification Within S1pr1 Modulators and Research Utility

Defining S1PR1-MO-1 as a Small Molecule Chemical Compound Modulator of S1PR1

This compound is characterized as a small molecule chemical compound. uni.lu Its molecular formula is C25H29N3O3, and it has a molecular weight of 419.525 g/mol . uni.lu Structurally, it is defined by the IUPAC name 3-[1-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]ethylamino]cyclobutane-1-carboxylic acid. uni.lu This compound functions as a modulator of the S1PR1 receptor. Unlike endogenous ligands like sphingosine-1-phosphate (S1P), which activate the receptor, small molecule modulators can act as agonists or antagonists, altering the receptor's signaling cascade. wikipedia.orgwikipedia.org this compound is described as a modulator used in research for hyperproliferative and inflammatory diseases. medchemexpress.cn Some sources indicate it acts as a selective S1PR1 inhibitor or antagonist. medchemexpress.com

Distinction from Morpholino Oligonucleotides Targeting S1PR1 Expression in Genetic Studies

It is crucial to distinguish this compound, the small molecule modulator, from morpholino oligonucleotides (MOs) that may target S1PR1 (often denoted as s1pr1 in lower case for the gene, particularly in model organisms like zebrafish). nih.govbiologists.com Morpholino oligonucleotides are synthetic molecules designed to block the translation of specific mRNA sequences or interfere with splicing, thereby reducing the expression of the target protein. biologists.comresearchgate.net

In genetic studies, particularly in developmental biology models like zebrafish, "s1pr1 morpholino" or "s1pr1 MO" refers to an oligonucleotide designed to knock down the expression of the s1pr1 gene. nih.govbiologists.com This results in a reduction in the amount of S1PR1 protein produced. nih.govbiologists.com For example, a specific s1pr1 antisense MO sequence (5′-AGTGTCTGGCGATTAGGTCATCCAT-3′) has been used in zebrafish embryos to block translation of the s1pr1 mRNA, leading to developmental defects. biologists.com

In contrast, this compound, the small molecule, does not interfere with the genetic expression of the S1PR1 protein. Instead, it interacts directly with the already expressed S1PR1 protein to modulate its activity. medchemexpress.com This distinction is fundamental: morpholino oligonucleotides affect the amount of receptor available, while small molecule modulators affect the function of the receptor. Studies in zebrafish have sometimes compared the effects of s1pr1 morpholino injection with the administration of S1PR1 antagonists, highlighting their distinct mechanisms of action and sometimes differing phenotypic outcomes. nih.gov

General Research Applications of this compound in Preclinical Investigations

This compound is primarily utilized as a preclinical research tool to investigate the biological roles of S1PR1 and the potential therapeutic implications of modulating its activity. Its use allows researchers to probe S1PR1 signaling dynamics in controlled experimental settings, both in vitro and in vivo.

Key research applications include:

Studying Immune Cell Trafficking: S1PR1 is critically involved in the egress of lymphocytes from lymphoid organs. wikipedia.orgnih.govnih.gov Modulators like this compound can be used to study how disrupting this signaling affects the distribution and movement of immune cells, a mechanism relevant to autoimmune diseases. nih.govnih.gov

Investigating Inflammatory Processes: Given the role of S1PR1 in immune responses and its implication in various inflammatory disorders, this compound is employed to explore the contribution of S1PR1 signaling to inflammatory cascades and to evaluate the potential of S1PR1 modulation as an anti-inflammatory strategy. nih.gov

Exploring Vascular Biology: S1PR1 is also important for vascular development and integrity. wikipedia.orgnih.govbiologists.com Preclinical studies may use this compound to investigate its effects on angiogenesis, endothelial barrier function, and vascular remodeling. wikipedia.orgnih.govbiologists.com

Disease Modeling: this compound can be used in various animal models to mimic conditions where S1PR1 dysfunction is implicated, such as autoimmune disease models or models exhibiting vascular defects. nih.gov This allows for the study of disease pathogenesis and the evaluation of therapeutic hypotheses. nih.gov

Mechanistic Studies: Researchers utilize this compound to dissect the downstream signaling pathways activated or inhibited by S1PR1 and to understand the molecular mechanisms underlying S1PR1-mediated cellular responses. This can involve techniques like ligand-binding assays and analysis of downstream signaling molecules.

While detailed research findings involving this compound would require specific study data, its general utility lies in providing a chemical tool to selectively modulate S1PR1 activity in preclinical models, contributing to the understanding of this receptor's complex biology and its potential as a therapeutic target. medchemexpress.com

Advanced Methodological Approaches in S1pr1 Research

In Vitro Experimental Systems and Assays

In vitro studies provide controlled environments to dissect the molecular and cellular effects of S1PR1 modulation. A range of cell culture models and biochemical assays are employed.

Cell Culture Models

Various cell culture models are fundamental to S1PR1 research. These include, but are not limited to, primary immune cells such as T lymphocytes, which are considered validated cellular models for studying the efficacy of compounds like S1PR1-MO-1. Endothelial cells are also frequently used in S1PR1 research due to the receptor's critical role in vascular biology. ahajournals.orgroyalsocietypublishing.orgpnas.orgnih.govplos.orgamegroups.org Other cell lines like HEK293 and CHO cells are utilized for studying S1PR1, including binding assays and downstream signaling analysis. ahajournals.orgfrontiersin.org Müller glia are another cell type where S1P signaling is investigated. elifesciences.org These diverse models allow researchers to study S1PR1 function and the impact of modulators in different cellular contexts.

Ligand-Binding Competition Assays

Ligand-binding competition assays are essential for determining the binding affinity of compounds to S1PR1. Techniques such as radiolabeled S1P displacement are employed. nih.gov These assays involve using a radiolabeled ligand that binds specifically to S1PR1 and then assessing the ability of a test compound, such as this compound, to compete with the radiolabeled ligand for binding sites on the receptor. nih.gov This competition provides insights into the binding potency of the test compound. Investigating the molecular mechanism of action of this compound can involve the use of ligand-binding competition assays, such as those using radiolabeled S1P displacement. A reproducible procedure for determining the binding affinity for compounds targeting S1PRs in vitro using a competitive binding assay with [32P]S1P has been reported. nih.gov

Downstream Signaling Analysis

Analyzing the downstream signaling pathways activated or inhibited by S1PR1 is crucial for understanding its functional consequences and the effects of its modulators. Techniques like Western blotting are used to assess the phosphorylation status of key signaling molecules, such as ERK, which are downstream of S1PR1 activation. royalsocietypublishing.orgelifesciences.org Flow cytometry is another technique employed, for instance, to quantify receptor internalization post-treatment with a modulator. harvard.edumdpi.com These methods help elucidate how compounds like this compound modulate S1PR1 signaling pathways. S1PR1 signaling is known to activate various pathways, including MAPK and PI3K/mTor, and can crosstalk with pro-inflammatory pathways like NFκB. elifesciences.org

Cell-Based Functional Assays

Cell-based functional assays measure the biological responses of cells to S1PR1 modulation. These assays can evaluate various cellular processes influenced by S1PR1, such as permeability, migration, and chemotaxis. royalsocietypublishing.orgmdpi.comnih.gov For example, S1PR1 plays a role in regulating the directional migration of lymphatic endothelial cells in response to fluid shear stress. royalsocietypublishing.org Studies on basophils have also investigated chemotaxis in response to S1P. mdpi.com While specific data for this compound in these assays are not extensively detailed in the provided sources, these functional assays are standard tools for evaluating the cellular impact of S1PR1 modulators and are relevant to understanding the potential effects of this compound on cellular behavior.

In Vivo Animal Models

In vivo animal models are indispensable for studying the systemic effects of S1PR1 modulation and validating findings from in vitro studies in a complex biological system.

Genetically Modified Models

Genetically modified animal models, particularly mice with alterations in the S1pr1 gene, are widely used to study the physiological roles of S1PR1. These include S1pr1 knockout mice, which exhibit severe vascular defects and are embryonic lethal, highlighting the essential role of S1PR1 in development. royalsocietypublishing.orgpnas.orgnih.gov Endothelial cell-specific S1pr1 knockout mice have been generated using inducible Cre-lox systems to study the role of S1PR1 in endothelial cells in various contexts, such as vascular integrity and angiogenesis. pnas.orgnih.govbiorxiv.orgbiorxiv.org These models are valuable for confirming the target specificity of S1PR1 modulators like this compound.

Furthermore, the compound this compound has been described as a morpholino designed to inhibit the translation of the s1pr1 mRNA in zebrafish. Studies using morpholino against s1pr1 (MO-s1pr1) in zebrafish have been conducted to investigate its impact on vascular morphology and cardiac development, aligning with the description of this compound as a tool for inhibiting s1pr1 expression in this model organism. frontiersin.org

Disease-Induction Models (e.g., Controlled Cortical Impact for TBI, Bleomycin-Induced Injury, Ischemia-Reperfusion Models)

While the provided information specifically mentions this compound in the context of vascular defects mimicking cerebral cavernous malformations , research on S1PR1 modulation has been conducted in various disease models. S1PR1 modulators have been investigated for their potential therapeutic effects in traumatic brain injury (TBI) models, such as the controlled cortical impact model in mice. Studies using S1PR1 antagonists like siponimod and TASP0277308 in this model have shown anti-inflammatory and immunomodulatory effects, including the attenuation of astrocyte and microglia activation, reduced cytokine release, and preservation of tissue architecture. nih.gov, researchgate.net, frontiersin.org Selective S1PR1 modulators like CYM-5442 have also been shown to attenuate blood-brain barrier disruption in TBI mice by inhibiting vesicular transcytosis. nih.gov, researchgate.net, frontiersin.org

In the context of bleomycin-induced lung injury, genetic disruption of endothelial S1PR1 expression in mice has been shown to increase vascular permeability and exacerbate the fibrotic response. nih.gov, mdpi.com Conversely, prolonged exposure to S1PR1 agonists in this model worsened lung injury and increased fibrosis, suggesting a complex role for S1PR1 signaling in the fibrotic response to injury. nih.gov

S1PR1 is also implicated in ischemia-reperfusion injury. Studies in liver ischemia-reperfusion injury models have examined the role of S1PR1 in maintaining vascular integrity. nii.ac.jp In cerebral ischemia-reperfusion, S1PR1 and S1PR2 have been found to be involved in microglia activation. frontiersin.org Inhibition of S1PR1 activity with compounds like AUY954 has shown potential in alleviating pro-inflammatory responses after cerebral ischemia. frontiersin.org

Zebrafish Models for Developmental Studies

Zebrafish models are extensively used for developmental studies due to their external development and genetic tractability. Morpholino-based studies in zebrafish have been instrumental in understanding the role of s1pr1 in vascular development. Knockdown of s1pr1 via morpholinos in zebrafish causes edema, loss of blood circulation, and vascular defects, including reduced vascularization and hypersprouting in the caudal vein plexus. nih.gov, nih.gov These studies have demonstrated that s1pr1 is an important regulator of zebrafish vascular development and cooperates with s1pr2 and spns2 to exert its functions. nih.gov, nih.gov this compound itself has been used in zebrafish, inducing vascular defects that mimic pathologies like cerebral cavernous malformations, serving as a platform for drug screening. Co-injection of s1pr1 mRNA with this compound partially restored vascular development, confirming the morpholino's target specificity. Morpholino-based studies have also substantiated the link between s1pr1 and VE-cadherin signaling in regulating vascular sprouting in zebrafish. biologists.com Knockdown of the zebrafish homolog of s1pr1 has also been shown to affect heart development, including improper looping and heart valve orientation. researchgate.net, researchgate.net, researchgate.net

Detailed Research Findings in Zebrafish Models:

| Zebrafish Model Perturbation | Observed Phenotypes | Key Findings | Source |

| s1pr1 morpholino knockdown | Edema, loss of blood circulation, reduced vascularization, caudal vein plexus hypersprouting | s1pr1 is crucial for vascular development and integrity. | nih.gov, nih.gov |

| s1pr1 morpholino + s1pr2 suppression | Severely reduced vascular development (synergistic effect) | s1pr1 and s1pr2 cooperate in vascular development. | nih.gov, nih.gov |

| This compound injection | Vascular defects mimicking cerebral cavernous malformations | This compound is a useful tool for modeling vascular pathologies and drug screening. | |

| s1pr1 morpholino knockdown | Improperly looped heart, affected heart valve orientation | s1pr1 plays a role in heart development and looping. | researchgate.net, researchgate.net, researchgate.net |

| Co-injection of this compound and s1pr1 mRNA | Partial restoration of vascular defects | Confirms this compound target specificity. |

Humanized Mouse Models for Immune System Studies

While the search results did not provide specific information on the use of this compound in humanized mouse models, S1PR1 is a critical regulator of immune cell trafficking, particularly lymphocyte egress from lymphoid tissues. , nih.gov S1PR1 modulators are investigated for their role in inhibiting lymphocyte egress, a mechanism relevant to autoimmune disease models. , nih.gov Humanized mouse models, which involve engrafting human immune cells into immunodeficient mice, are valuable tools for studying the human immune system in vivo. Such models could potentially be used to investigate the effects of this compound on human immune cell trafficking and function, although direct evidence of this compound use in this specific model type was not found in the provided results. However, morpholino analogues of fingolimod have shown in vivo efficacy in the experimental antigen-induced encephalomyelitis (EAE) mouse model, which is a model for multiple sclerosis, an autoimmune disease involving immune cell infiltration into the central nervous system. mdpi.com, nih.gov, nih.gov These studies highlight the relevance of mouse models, including potentially humanized versions, for evaluating S1PR1 modulators in the context of immune-mediated diseases.

Computational Approaches

Computational approaches are essential for the design, analysis, and understanding of the interactions of compounds like this compound with their targets.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are used to predict and analyze the binding interactions between a ligand and a receptor. While this compound is a morpholino oligonucleotide designed to target mRNA rather than the S1PR1 protein directly, computational methods are widely used for studying the interaction of small molecule modulators with S1PR1. Molecular docking analysis has been used to study the binding of S1PR1 antagonists like KSI-6666 to the ligand-binding site of S1PR1. nih.gov Molecular dynamics simulations have provided insights into the dissociation process of ligands from S1PR1 and the conformational changes of the receptor upon ligand binding. nih.gov, biorxiv.org, researchgate.net, plos.org These simulations can help elucidate the structural basis for drug efficacy and the mechanisms of receptor activation or inhibition. nih.gov, plos.org Although direct application of these methods to this compound's interaction with mRNA was not detailed in the search results, similar computational techniques, such as RNA-ligand docking and dynamics simulations, could be applied to study the binding of morpholinos to their target mRNA sequences. Studies on other S1PR1 modulators have utilized molecular modeling and energy minimization experiments to understand their interaction with the S1PR1 receptor. mdpi.com, nih.gov, researchgate.net, frontiersin.org

Computational Alignment and Specificity Analysis (e.g., BLAST for morpholino)

Computational alignment tools, such as BLAST (Basic Local Alignment Search Tool), are crucial for verifying the specificity of oligonucleotide sequences like morpholinos. For this compound, computational alignment using BLAST analysis was performed to confirm the specificity of its 25-nucleotide sequence for the zebrafish s1pr1 transcript. This analysis predicted no cross-reactivity against other genes or splice variants, which is critical for minimizing off-target effects in morpholino-based studies. This highlights the importance of computational alignment in the design and validation of morpholinos to ensure they specifically target the intended mRNA sequence. Similar BLAST analysis has been used to confirm the specificity of other morpholino sequences targeting genes in zebrafish. researchgate.net, elifesciences.org

Q & A

Q. What frameworks are recommended for synthesizing preclinical data into translational research strategies for this compound?

- Methodological Answer : Adopt the TRANSLATE criteria (Target, Route, Analysis, Nonclinical, Safety, Lead optimization, Assays, Translation, Evaluation). Prioritize studies that bridge mechanistic insights with clinical biomarkers (e.g., lymphocyte counts in blood). Collaborate with translational consortia for phased validation .

Tables for Reference

Table 1 : Key Experimental Parameters for this compound Studies

| Parameter | Methodology | Validation Criteria |

|---|---|---|

| Target Binding | Radioligand displacement assays | IC₅₀ ≤ 100 nM, Kd consistency |

| Pharmacokinetics | LC-MS/MS plasma profiling | AUC ≥ 500 ng·h/mL, t1/2 > 6h |

| Off-Target Screening | Kinase inhibition panels | Selectivity index ≥ 100x |

Table 2 : Common Pitfalls and Mitigation Strategies

| Pitfall | Mitigation Strategy |

|---|---|

| Model-specific variability | Use isogenic animal strains |

| Batch-to-batch reagent variation | Centralized reagent sourcing + QC |

| Overinterpretation of in vitro data | Cross-validate with in vivo endpoints |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.